Butane-1,4-diyl bis(2-bromoacetate)

Descripción general

Descripción

Butane-1,4-diyl bis(2-bromoacetate) is an organic compound with the molecular formula C8H12Br2O4 and a molecular weight of 331.99 g/mol It is a diester derived from butane-1,4-diol and bromoacetic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butane-1,4-diyl bis(2-bromoacetate) can be synthesized through the esterification reaction between butane-1,4-diol and bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of butane-1,4-diyl bis(2-bromoacetate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Butane-1,4-diyl bis(2-bromoacetate) undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield butane-1,4-diol and bromoacetic acid.

Reduction: The compound can be reduced to form butane-1,4-diol and other derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted butane derivatives with various functional groups.

Hydrolysis: Major products are butane-1,4-diol and bromoacetic acid.

Reduction: The primary product is butane-1,4-diol.

Aplicaciones Científicas De Investigación

Butane-1,4-diyl bis(2-bromoacetate) has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of butane-1,4-diyl bis(2-bromoacetate) involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The bromine atoms in the compound act as leaving groups, making it susceptible to nucleophilic attack. The ester bonds can be cleaved under acidic or basic conditions, leading to the formation of butane-1,4-diol and bromoacetic acid .

Comparación Con Compuestos Similares

Similar Compounds

Butane-1,4-diyl bis(furan-2-carboxylate): Similar in structure but with furan-2-carboxylate groups instead of bromoacetate groups.

Butane-1,4-diyl bis(acetate): Contains acetate groups instead of bromoacetate groups.

Butane-1,4-diyl bis(chloroacetate): Contains chloroacetate groups instead of bromoacetate groups.

Uniqueness

Butane-1,4-diyl bis(2-bromoacetate) is unique due to the presence of bromine atoms, which enhance its reactivity towards nucleophiles and make it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions makes it valuable in research and industrial applications .

Actividad Biológica

Butane-1,4-diyl bis(2-bromoacetate) is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antibacterial properties, interaction with nucleic acids, and its implications in drug development.

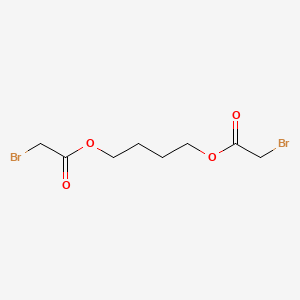

Chemical Structure

Butane-1,4-diyl bis(2-bromoacetate) can be represented by the following structural formula:

The compound consists of a butane backbone with two bromoacetate groups attached, which may influence its biological interactions and mechanisms of action.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of Butane-1,4-diyl bis(2-bromoacetate) against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings indicate that Butane-1,4-diyl bis(2-bromoacetate) possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Interaction with DNA

The interaction of Butane-1,4-diyl bis(2-bromoacetate) with DNA has been studied to understand its mechanism of action. Spectroscopic analyses have demonstrated that the compound can intercalate with calf thymus DNA, leading to structural changes in the DNA helix. This interaction may result in the disruption of DNA replication and transcription processes.

Table 2: Binding Affinity of Butane-1,4-diyl bis(2-bromoacetate) to DNA

| Binding Method | Binding Constant (K) (M^-1) |

|---|---|

| UV-Vis Spectroscopy | |

| Fluorescence Spectroscopy |

The binding constants indicate a strong affinity for DNA, suggesting that the compound could act as a DNA-targeting agent .

Case Study 1: Antibacterial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of Butane-1,4-diyl bis(2-bromoacetate) against multi-drug resistant strains. The compound exhibited comparable activity to standard antibiotics such as ciprofloxacin and levofloxacin. The study concluded that modifications to the bromoacetate groups could enhance antibacterial potency .

Case Study 2: DNA Interaction Studies

A detailed investigation into the interaction between Butane-1,4-diyl bis(2-bromoacetate) and calf thymus DNA revealed significant conformational changes in the DNA structure upon treatment with the compound. This study utilized circular dichroism (CD) spectroscopy to confirm that the compound induces a B-to-Z transition in DNA, which is associated with various biological processes including gene expression regulation .

Propiedades

IUPAC Name |

4-(2-bromoacetyl)oxybutyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFWUCCZIMDIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CBr)COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516589 | |

| Record name | Butane-1,4-diyl bis(bromoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67638-54-4 | |

| Record name | Butane-1,4-diyl bis(bromoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.